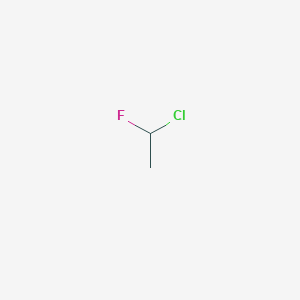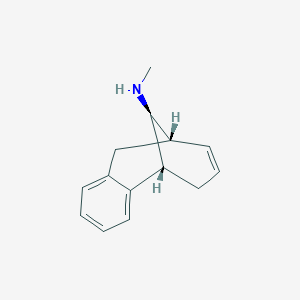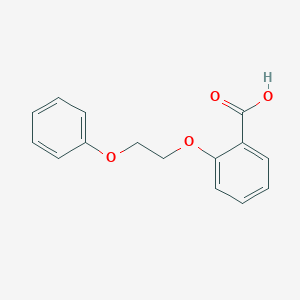![molecular formula C7H9NOS B011200 5,6,7,7a-四氢噻吩并[3,2-c]吡啶-2(4H)-酮 CAS No. 109904-37-2](/img/structure/B11200.png)
5,6,7,7a-四氢噻吩并[3,2-c]吡啶-2(4H)-酮
描述
Synthesis Analysis
The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one involves multiple steps, including alkylation, oxidation, and deprotection reactions, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. The overall yield from these steps was reported to be around 67%, with the intermediate and final products being characterized by 1H NMR and MS techniques (Pan Xian-hua, 2011).
Molecular Structure Analysis
Molecular structure characterization of this compound and related derivatives has been performed using various spectroscopic methods, including FTIR, 1H and 13C NMR, and X-ray crystallography. These analyses have provided detailed insights into the compound's molecular configuration, showcasing its complexity and the influence of different substituents on its structure (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).
Chemical Reactions and Properties
This compound serves as a versatile intermediate in various chemical reactions, leading to the synthesis of numerous biologically active molecules. Its reactivity with nucleophiles, ability to undergo transformations in the presence of activated alkynes, and participation in domino reactions highlight its chemical versatility and potential as a building block in medicinal chemistry (L. Voskressensky et al., 2014).
科学研究应用
抑制血小板聚集
该化合物的一种衍生物,5-(2-氯苄基)-4,5,6,7-四氢噻吩并[3,2-C]吡啶盐酸盐(替罗非班),已被发现可以抑制血小板聚集 . 这使得它在预防血栓和相关心血管疾病方面具有潜在的用途。
抑制血源性转移
相同的衍生物,替罗非班,已被检查其对使用三种不同的啮齿动物肿瘤(B16 黑色素瘤、Lewis 肺癌和鼠腹水肝癌 AH130)的血源性转移的抑制作用 . 它导致由静脉注射 B16 黑色素瘤和 AH130 诱导的肺转移显着减少 .
抑制自发性肺转移
替罗非班也被发现可以抑制 Lewis 肺癌的自发性肺转移 . 这表明它在癌症治疗中具有潜在的应用,特别是在预防癌症扩散到肺部方面。
抑制刺猬 (Hh) 信号传导
新型四氢噻吩并[3,2-c]吡啶衍生物已被合成,并证明具有良好的 Hh 和平滑蛋白 (Smo) 抑制活性 . Hh 信号通路在胚胎发育和成人组织稳态中起着重要作用,其激活与多种类型的人类癌症有关 .
抗癌药物的开发
鉴于 Hh 信号通路在各种癌症中的作用,该通路的抑制剂,如新型四氢噻吩并[3,2-c]吡啶衍生物,可能是很有前景的抗癌药物 .
作用机制
Target of Action
A similar compound, clopidogrel, is known to target platelets .
Mode of Action
, a related compound has been shown to inhibit the aggregation of platelets.
Biochemical Pathways
Related compounds have been shown to affect platelet aggregation pathways .
Result of Action
A related compound has been shown to inhibit platelet aggregation and decrease pulmonary metastasis .
安全和危害
The compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .
未来方向
属性
IUPAC Name |
5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h3,6,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQVFGJHIWJNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)SC21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548312 | |
| Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109904-37-2 | |
| Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common degradation pathways of Prasugrel and how does this relate to the formation of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one?
A1: Research indicates that Prasugrel is susceptible to hydrolytic degradation under acidic, basic, and neutral conditions. [] One of the significant degradation products identified is 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, which forms specifically under acidic, basic, and neutral hydrolysis. [] This highlights the importance of controlling pH during Prasugrel formulation and storage.
Q2: How was 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one identified as a degradation product, and what are its implications for Prasugrel formulation?
A2: This specific degradation product, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, was found to emerge during neutral hydrolysis of Prasugrel in the presence of magnesium stearate, a common pharmaceutical excipient. [] Its identification was achieved using a combination of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. [] This finding suggests that alternative lubricant materials should be explored for Prasugrel tablet formulations to prevent the formation of this degradation product.
Q3: What analytical techniques are crucial for characterizing the degradation products of Prasugrel?
A3: Multiple analytical techniques were employed to successfully separate, identify, and characterize the degradation products of Prasugrel hydrochloride. [] These include:
- Preparative Thin-Layer Chromatography (TLC): This method allowed for the physical separation of the different degradation products formed under various stress conditions. []
- Gas Chromatography-Mass Spectrometry (GC/MS): This technique played a vital role in establishing the mass fragmentation pathway of Prasugrel, which was essential for understanding the structures of its degradation products. []
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provided information about the functional groups present in the degradation products, aiding in their structural elucidation. []
- Proton Nuclear Magnetic Resonance (1H NMR): 1H NMR spectroscopy provided detailed information about the hydrogen atom environments within the degradation product molecules, confirming their structures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


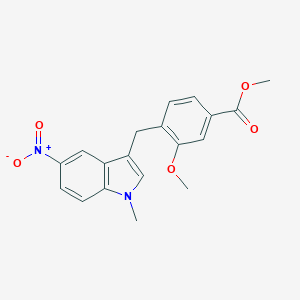
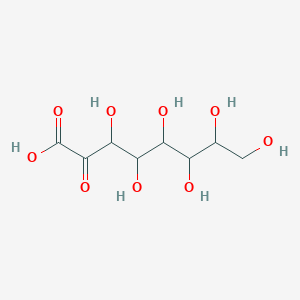

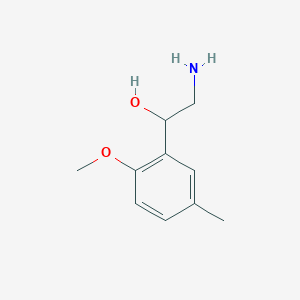
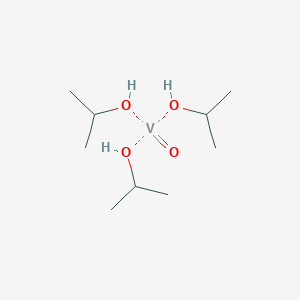
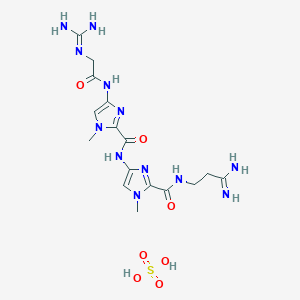
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
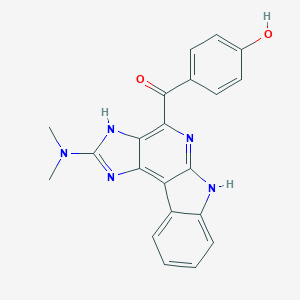
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)
